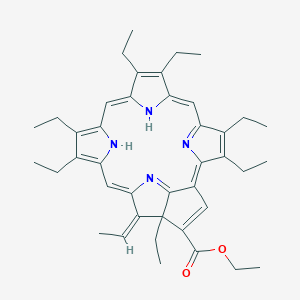
2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a chemical compound with the formula C11H13NO and a molecular weight of 175.23 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Wissenschaftliche Forschungsanwendungen
Fluorescence Derivatization in Liquid Chromatography
2-Methyl-3,4-dihydroquinoline derivatives have been investigated for their potential as fluorescence derivatization reagents in high-performance liquid chromatography (HPLC). For instance, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a compound structurally related to 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, demonstrated high sensitivity as a fluorescence derivatization reagent for primary and secondary alcohols in HPLC, allowing for the effective separation and analysis of various alcohol compounds (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Arylalkylamides
In the realm of organic synthesis, modifications of dihydroquinoline derivatives have led to the formation of arylalkylamides, showcasing the versatility of these compounds in synthesizing biologically active molecules. A study on 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, a compound closely related to 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, revealed that its interaction with thionyl chloride in specific solvents could lead to significant by-products, suggesting a careful selection of reaction conditions for optimal yields (Ukrainets, Bereznyakova, Parshikov, & Kravchenko, 2008).
Coordination Chemistry and Ligand Design
Dihydroquinoline derivatives also play a crucial role in coordination chemistry and ligand design, contributing to the development of metal complexes with unique properties. For example, the study of copper(I) complexes of 3,3'-bridged 2,2'-biquinoline derivatives, which are structurally related to 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride, demonstrated the impact of ligand planarity on electronic and structural properties of metal complexes (Jahng, Hazelrigg, Kimball, Riesgo, Wu, & Thummel, 1997).
Eigenschaften
IUPAC Name |
2-methyl-3,4-dihydro-2H-quinoline-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-8-6-7-9-4-2-3-5-10(9)13(8)11(12)14/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNHPMBWIYGPTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551843 |
Source


|
| Record name | 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106969-88-4 |
Source


|
| Record name | 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,6(3H)-Pteridinetrione, 7-[2-(4-chlorophenyl)-2-oxoethyl]-1,5-dihydro-1,3-dimethyl-](/img/structure/B33696.png)





![Methyl 2-(1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B33714.png)



![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)


